molecular formula C10H10BrClO2 B6296164 Ethyl 6-bromo-2-chloro-3-methylbenzoate CAS No. 1478503-61-5

Ethyl 6-bromo-2-chloro-3-methylbenzoate

Cat. No.: B6296164
CAS No.: 1478503-61-5
M. Wt: 277.54 g/mol
InChI Key: YKJNPUCNQROBIF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloro-3-methylbenzoate: is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of 3-methylbenzoic acid, followed by esterification. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Scientific Research Applications

Ethyl 6-bromo-2-chloro-3-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Ethyl 6-bromo-2-chloro-3-methylbenzoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJNPUCNQROBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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